Fmoc-ggfg-OH

Catalog No.
S8538183
CAS No.
M.F
C30H30N4O7
M. Wt
558.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-ggfg-OH

Product Name

Fmoc-ggfg-OH

IUPAC Name

2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid

Molecular Formula

C30H30N4O7

Molecular Weight

558.6 g/mol

InChI

InChI=1S/C30H30N4O7/c35-26(31-16-27(36)34-25(29(39)32-17-28(37)38)14-19-8-2-1-3-9-19)15-33-30(40)41-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,35)(H,32,39)(H,33,40)(H,34,36)(H,37,38)/t25-/m0/s1

InChI Key

LCOCGQVZUSLQJD-VWLOTQADSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-Gly-Gly-Phe-OH, also known as Fmoc-ggfg-OH, is a synthetic compound primarily utilized in the field of biochemistry for the development of antibody-drug conjugates (ADCs). The compound features a protective Fmoc (9-fluorenylmethoxycarbonyl) group that shields the amino group of the glycine-glycine-phenylalanine sequence. This structural configuration allows for selective reactions in peptide synthesis and facilitates the delivery of cytotoxic agents to targeted cells through ADCs. The compound's unique sequence contributes to its function as a cleavable linker, which is crucial for the controlled release of therapeutic agents within cancerous tissues.

  • Hydrolysis: Under basic conditions, the Fmoc group can be removed, yielding a free amine that can participate in further reactions.
  • Coupling Reactions: The compound can be coupled with other peptides or molecules, forming more complex structures essential for drug delivery systems .

Common reagents used in these reactions include:

  • Piperidine for hydrolysis.
  • HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in Dimethylformamide solvent for coupling reactions.

The biological activity of Fmoc-Gly-Gly-Phe-OH is significant in the context of ADCs. As a cleavable linker, it plays a pivotal role in delivering cytotoxic drugs directly to cancer cells while minimizing systemic toxicity. The compound's mechanism involves proteolytic cleavage by specific enzymes present in the target cells, leading to the release of the active drug component. This targeted approach enhances the efficacy of cancer therapies and reduces side effects associated with conventional chemotherapeutics .

The synthesis of Fmoc-Gly-Gly-Phe-OH typically employs solid-phase peptide synthesis (SPPS) using the Fmoc strategy. The process involves:

  • Attachment: The first amino acid is attached to a resin.
  • Sequential Addition: Protected amino acids are added sequentially.
  • Deprotection: The final product is obtained by cleaving from the resin and removing the Fmoc group.

Industrial production mirrors laboratory methods but utilizes automated peptide synthesizers for efficiency and scalability, often incorporating green chemistry principles to enhance sustainability .

Fmoc-Gly-Gly-Phe-OH is predominantly used in:

  • Antibody-Drug Conjugates (ADCs): It serves as a linker that connects antibodies with cytotoxic drugs, allowing targeted delivery to tumor cells .
  • Peptide Synthesis: The compound is instrumental in synthesizing peptides with specific sequences necessary for various biochemical applications.
  • Tissue Engineering: Its properties support cell adhesion and proliferation, making it valuable in regenerative medicine.

Studies on Fmoc-Gly-Gly-Phe-OH have focused on its interactions within ADCs. The compound's ability to undergo proteolytic cleavage allows for precise control over drug release kinetics, which is critical for optimizing therapeutic outcomes. Research indicates that the cleavage efficiency can vary based on the biochemical environment within target cells, influencing both efficacy and safety profiles of ADCs .

Fmoc-Gly-Gly-Phe-OH shares similarities with several other compounds used in ADC construction. Here are some notable examples:

The uniqueness of Fmoc-Gly-Gly-Phe-OH lies in its specific sequence and structural properties that enhance its functionality as a cleavable linker in ADCs, offering improved targeting and reduced off-target effects compared to other similar compounds.

Molecular Architecture: Fmoc Group and GGF Peptide Backbone

The molecular structure of Fmoc-Gly-Gly-Phe-OH consists of two distinct domains: the fluorenylmethoxycarbonyl (Fmoc) protecting group and the Gly-Gly-Phe (GGF) tripeptide backbone.

Fmoc Protecting Group

The Fmoc group is a carbamate derivative featuring a 9-fluorenylmethyl moiety linked to a carbonyloxy group. This structure confers base lability, enabling selective deprotection under mildly basic conditions (e.g., piperidine) while maintaining stability in acidic environments [1]. The fluorenyl component exhibits planar chirality and strong UV absorbance at 265–289 nm due to its conjugated π-electron system, facilitating reaction monitoring via UV spectroscopy [1].

GGF Tripeptide Backbone

The peptide sequence comprises:

  • Glycine (Gly): The first two residues are achiral, α-amino acids with hydrogen side chains, enhancing conformational flexibility.
  • L-Phenylalanine (Phe): The C-terminal residue introduces an aromatic benzyl side chain, contributing to hydrophobic interactions and steric bulk.

The backbone adopts a semi-extended conformation in solid-phase synthesis, with the Fmoc group shielding the N-terminal amine. The C-terminal carboxylic acid remains unprotected, allowing for sequential elongation in peptide synthesis [2].

Table 1: Structural Components of Fmoc-Gly-Gly-Phe-OH

ComponentMolecular FormulaMolecular Weight (g/mol)Key Features
Fmoc groupC₁₅H₁₁O₂223.25Base-labile, UV-active, planar chiral
Gly-Gly-Phe backboneC₁₃H₁₇N₃O₄279.29Flexible glycines, aromatic Phe residue [6]

Spectroscopic Fingerprinting (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis (400 MHz, DMSO-d₆) reveals distinct signals:

  • Fmoc aromatic protons: Multiplet at δ 7.70–7.89 ppm (9H, fluorenyl) [4].
  • Glycine α-protons: Doublets at δ 3.65–3.81 ppm (4H, J = 5.8 Hz).
  • Phenylalanine side chain: Singlet at δ 7.20–7.32 ppm (5H, benzyl) [4].

¹³C NMR confirms carbamate (δ 155.8 ppm) and carbonyl (δ 170.2–172.5 ppm) functionalities [2].

Table 2: Key ¹H NMR Chemical Shifts

Proton Environmentδ (ppm)IntegrationMultiplicity
Fluorenyl aromatic7.70–7.899HMultiplet
Glycine α-CH₂3.65–3.814HDoublet
Phenylalanine benzyl7.20–7.325HSinglet
Carbamate NH8.121HBroad

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra exhibit characteristic absorptions:

  • N-H stretch: 3300–3500 cm⁻¹ (amide A band).
  • C=O stretch: 1685 cm⁻¹ (carbamate), 1650 cm⁻¹ (amide I).
  • C-F aromatic bend: 745 cm⁻¹ (fluorenyl) [2].

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in negative mode shows:

  • Molecular ion: m/z 501.54 [M-H]⁻ [2].
  • Fragmentation pattern:
    • m/z 223.25 (Fmoc⁺)
    • m/z 279.29 (Gly-Gly-Phe⁻) [4].

High-resolution MS confirms the molecular formula C₂₈H₂₇N₃O₆ (calculated 501.54 Da, observed 501.53 Da) [2].

pH-Dependent Stability Profiles and Degradation Pathways

Alkaline Conditions

The Fmoc group undergoes base-catalyzed β-elimination at pH > 8.5, producing dibenzofulvene (λₘₐₓ = 301 nm) and a free amine [1]. First-order kinetics (k = 0.12 min⁻¹ in 20% piperidine/DMF) enable real-time monitoring via UV absorbance [1].

Acidic Conditions

Stable below pH 3, with protonation of the carbamate oxygen reducing electrophilicity. Prolonged exposure (>24 h, pH 1) cleaves peptide bonds, yielding:

  • Gly-Gly-Phe-OH (HPLC retention time = 8.2 min)
  • Fmoc-OH (retention time = 12.4 min) [2].

Neutral Aqueous Solutions

Hydrolysis occurs at 25°C (t₁/₂ = 72 h, pH 7.4), primarily at the Gly-Phe amide bond due to steric strain [2].

Table 3: Stability of Fmoc-Gly-Gly-Phe-OH Under Varied pH

pHTemperature (°C)Half-Life (h)Major Degradation Product
1.02518Gly-Gly-Phe-OH + Fmoc-OH
7.42572Fmoc-Gly-Gly + Phe-OH
9.0250.5Dibenzofulvene + Gly-Gly-Phe-OH

Solid-phase peptide synthesis represents the cornerstone methodology for the production of Fmoc-glycine-glycine-phenylalanine-glycine-OH (Fmoc-GGFG-OH), a tetrapeptide linker compound extensively utilized in antibody-drug conjugate applications [1] [2]. The optimization of SPPS protocols for this specific sequence requires careful consideration of multiple parameters that influence both efficiency and product quality.

The fundamental SPPS approach for Fmoc-GGFG-OH synthesis involves anchoring the peptide chain to a solid resin support, followed by iterative cycles of deprotection and coupling reactions [2] . Modern automated peptide synthesizers have revolutionized this process by standardizing deprotection, coupling, and washing steps into precise, repeatable cycles, ensuring reliable outcomes and minimal human error [4]. The selection of appropriate resin systems proves crucial for optimal synthesis outcomes, with polystyrene/divinylbenzene resins demonstrating superior performance for peptide sequences containing aromatic residues like phenylalanine [5].

Recent advances in synthesis optimization have focused on reaction parameter enhancement. Temperature optimization studies indicate that elevated temperatures between 50-80°C significantly accelerate reaction kinetics while maintaining product integrity [6] [7]. The implementation of high-temperature fast-stirring peptide synthesis (HTFSPS) protocols has demonstrated remarkable efficiency improvements, reducing coupling times from hours to minutes [6]. Statistical analysis of over 35,000 individual deprotection steps revealed that certain amino acids, including phenylalanine present in the GGFG sequence, show improved coupling efficiencies under optimized conditions [8] [7].

Coupling reagent selection represents another critical optimization parameter. PyAOP demonstrates superior performance compared to HATU for challenging sequences, while extended coupling times positively impact synthesis outcomes [8]. The use of ethyl (hydroxyimino)cyanoacetate (Oxyma) in combination with diisopropylcarbodiimide (DIC) has shown particular promise in green chemistry applications, offering high efficiency while reducing environmental impact [9] [5].

Solvent system optimization has emerged as a significant advancement in sustainable SPPS protocols. The ReGreen SPPS methodology utilizes dimethyl sulfoxide (DMSO) and ethyl acetate (EtOAc) as environmentally friendly alternatives to traditional dimethylformamide (DMF) [5] [10]. This approach achieved 84% yield and 76% purity for a model difficult 10-mer peptide while reducing the complete environmental factor from approximately 2200 to 500 [5].

Advanced monitoring systems incorporating real-time ultraviolet spectroscopy and conductivity sensors enable continuous assessment of reaction progress [11]. These analytical capabilities facilitate immediate optimization adjustments and ensure consistent product quality throughout the synthesis process.

Fmoc/tBu Protection Strategy in Stepwise Assembly

The Fmoc/tBu protection strategy represents the most widely adopted approach for modern peptide synthesis, offering orthogonal protection that enables selective deprotection under mild conditions [12] [13] [14]. This methodology proves particularly advantageous for Fmoc-GGFG-OH synthesis due to its compatibility with the diverse functional groups present in the constituent amino acids.

The fundamental principle underlying the Fmoc/tBu strategy involves the use of base-labile Fmoc groups for amino protection and acid-labile tert-butyl groups for side chain protection [14]. This orthogonal protection scheme allows for selective removal of protecting groups without affecting other protected functionalities [12]. For the GGFG sequence, this strategy provides optimal protection for the phenylalanine aromatic system while maintaining synthetic flexibility for subsequent modifications.

Fmoc deprotection optimization has received considerable attention in recent research. Traditional piperidine-based deprotection protocols require high-polarity solvents for effective base dissolution [15]. However, innovative approaches utilizing pyrrolidine as an alternative base have expanded the available solvent space for green SPPS, enabling Fmoc removal in less polar solvent mixtures [15]. The identification of pyrrolidine as an efficient base for Fmoc removal in DMSO/EtOAc mixtures represents a significant advancement in sustainable peptide synthesis [15].

In situ Fmoc removal protocols have demonstrated remarkable efficiency improvements by combining coupling and deprotection steps [16] [9]. This approach involves adding piperidine or 4-methylpiperidine to concentrations of 20% directly to the coupling cocktail after completion of the coupling reaction [16]. The methodology achieves a 75% reduction in solvent consumption while maintaining high synthetic efficiency [16].

The stepwise assembly process for Fmoc-GGFG-OH requires careful optimization of each coupling step. Glycine residues, while generally considered straightforward to couple, can present challenges in certain sequence contexts due to their flexibility [8]. The incorporation of phenylalanine requires particular attention to prevent racemization, with coupling reagents such as COMU demonstrating superior racemization suppression compared to traditional benzotriazole-based reagents [17].

Side chain protection strategies within the Fmoc/tBu framework utilize tert-butyl esters for acidic residues and tert-butyl ethers for hydroxyl-containing amino acids [14]. Although the GGFG sequence contains primarily simple amino acids with minimal side chain protection requirements, the methodology's versatility enables facile incorporation of modified or non-natural amino acids when required for specific applications.

Monitoring of Fmoc deprotection efficiency through ultraviolet absorption characteristics facilitates real-time optimization [14]. The Fmoc group exhibits characteristic ultraviolet absorption properties that enable quantitative assessment of deprotection completeness, providing immediate feedback for process optimization [14].

Industrial-Scale Manufacturing Challenges and Solutions

The transition from laboratory-scale to industrial-scale production of Fmoc-GGFG-OH presents multifaceted challenges that require comprehensive solutions addressing equipment design, process optimization, and quality assurance [18] [19]. Industrial peptide manufacturing demands exceptional coupling efficiency, typically requiring greater than 99% yield at each synthetic step to achieve acceptable overall yields [20].

Equipment scale-up represents the primary challenge in industrial peptide synthesis. Asymchem's recent achievements in fully automated therapeutic peptide manufacturing illustrate the complexity of this transition [19]. The company addressed critical scale-up issues through advanced simulation techniques and experimental validation to optimize synthesizer design, particularly focusing on stirring paddle configuration to achieve optimal resin suspension and homogeneous mixing [19]. Their novel design, currently under patent application, enables scaling to synthesizer equipment with capacities up to 2,000 liters [19].

Mixing efficiency optimization proves crucial for maintaining uniform reaction conditions across large reaction volumes. The development of constant-pressure solvent delivery systems enables precise control of solvent transfers while ensuring consistent reagent concentrations throughout the synthesis process [19]. Integration with Distributed Control Systems (DCS) facilitates comprehensive process monitoring and automated response to process variations [19].

Heat transfer management becomes increasingly challenging at industrial scales due to the surface area to volume ratio limitations of large reactors. Advanced heating systems with multiple temperature control zones ensure uniform temperature distribution throughout the reaction volume [11]. The implementation of continuous real-time monitoring using diode-array detectors and conductivity sensors enables immediate detection of temperature variations and automatic adjustment of heating parameters [11].

Solvent management represents both an economic and environmental challenge in large-scale peptide production. The production of 20 kilograms of an 18-residue peptide generates approximately 300 metric tons of used solvent and other waste [20]. ReGreen SPPS methodology addresses this challenge through comprehensive solvent recycling protocols, demonstrating successful recovery and reuse of DMSO, EtOAc, and coupling reagent Oxyma without detrimental effects on synthesis quality [5] [10].

Quality control systems must accommodate the increased complexity of industrial-scale operations while maintaining the analytical rigor required for pharmaceutical applications. Automated sampling systems coupled with high-performance liquid chromatography and mass spectrometry enable continuous monitoring of product quality throughout the synthesis process [21]. GenScript's large-scale peptide synthesis service reports success rates exceeding 98% through implementation of comprehensive quality control protocols [21].

Cost optimization strategies focus on raw material procurement and supply chain management. Raw materials typically account for 20-25% of overall production costs, making supplier optimization crucial for economic viability [20]. However, reliability in quality and delivery time must remain the primary drivers in supplier selection, as cost savings from alternative suppliers may only translate to 5% overall cost reduction [20].

Waste management solutions increasingly incorporate circular chemistry principles to minimize environmental impact while reducing disposal costs [5] [10]. The development of facile processes for reagent and solvent recycling demonstrates significant economic and environmental benefits, with recycled materials performing equivalently to virgin materials in subsequent synthesis cycles [5].

Automation systems must integrate multiple process stages while maintaining flexibility for different peptide sequences. The implementation of host computer systems enabling unmanned production across the entire solid-phase peptide synthesis process represents a significant advancement in manufacturing efficiency [19]. These systems coordinate control across the entire plant, eliminating information silos and enabling optimized resource utilization [19].

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

558.21144931 g/mol

Monoisotopic Mass

558.21144931 g/mol

Heavy Atom Count

41

Dates

Last modified: 02-18-2024

Explore Compound Types